molecular formula C13H15BF4O3 B14010908 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-57-8

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14010908
CAS No.: 1628442-57-8
M. Wt: 306.06 g/mol
InChI Key: UPVKNVSDYAHBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a boron-containing dioxaborolane ring and multiple fluorine atoms, which contribute to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of difluoromethoxy-substituted aromatic compounds with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity .

Major Products

The major products formed from these reactions include boronic acids, phenylboranes, and substituted aromatic compounds, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can modulate various biochemical pathways, such as enzyme inhibition or receptor binding, leading to its observed effects. The compound’s ability to form stable complexes with biological molecules underlies its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and multiple fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

1628442-57-8

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-6-8(19-11(17)18)10(16)9(7)15/h5-6,11H,1-4H3

InChI Key

UPVKNVSDYAHBCG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.